molecular formula C19H18N2O B5847203 2-methoxy-5-phenyl-N-(pyridin-2-ylmethyl)aniline

2-methoxy-5-phenyl-N-(pyridin-2-ylmethyl)aniline

Cat. No.: B5847203
M. Wt: 290.4 g/mol
InChI Key: JCYBYVPQCYRLBL-UHFFFAOYSA-N
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Description

2-Methoxy-5-phenyl-N-(pyridin-2-ylmethyl)aniline is an organic compound that features a methoxy group, a phenyl group, and a pyridin-2-ylmethyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-phenyl-N-(pyridin-2-ylmethyl)aniline can be achieved through several methods. One common approach involves the reaction of 2-methoxyaniline with benzaldehyde to form a Schiff base, followed by reduction to yield the desired product . Another method involves the use of α-bromoketones and 2-aminopyridine under controlled reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-phenyl-N-(pyridin-2-ylmethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds.

Scientific Research Applications

2-Methoxy-5-phenyl-N-(pyridin-2-ylmethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-5-phenyl-N-(pyridin-2-ylmethyl)aniline involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes . Additionally, it can interact with proteins and nucleic acids, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-phenyl-N-(pyridin-2-ylmethyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and interact with biological macromolecules makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-methoxy-5-phenyl-N-(pyridin-2-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-22-19-11-10-16(15-7-3-2-4-8-15)13-18(19)21-14-17-9-5-6-12-20-17/h2-13,21H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYBYVPQCYRLBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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